molecular formula C5H3F3N2O2 B12436913 1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone

1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone

Cat. No.: B12436913
M. Wt: 180.08 g/mol
InChI Key: GJPQXDJPSIGKQS-UHFFFAOYSA-N
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Description

Structural Significance of 1,3,4-Oxadiazole Derivatives in Heterocyclic Chemistry

The 1,3,4-oxadiazole ring system is a nitrogen- and oxygen-containing heterocycle characterized by a five-membered aromatic structure with two nitrogen atoms and one oxygen atom. This scaffold has emerged as a cornerstone in medicinal chemistry due to its versatility as a bioisostere for carboxylic acids, carboxamides, and esters. The replacement of these functional groups with the 1,3,4-oxadiazole moiety often enhances metabolic stability while retaining or improving pharmacological activity.

The planar structure of 1,3,4-oxadiazole facilitates π-π stacking interactions with biological targets, a property exploited in drug design to improve binding affinity. For example, the oxadiazole ring in raltegravir—an HIV integrase inhibitor—coordinates divalent metal ions critical for enzymatic function. In 1-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)ethanone, the ethanone group at position 2 introduces a ketone functionality that can participate in hydrogen bonding, while the trifluoromethyl group at position 5 modulates electronic effects (Table 1).

Table 1: Structural and Electronic Properties of 1,3,4-Oxadiazole Derivatives

Substituent Position Common Groups Electronic Effect Biological Impact
Position 2 Ethanone, methyl Electron-withdrawing Enhances hydrogen bonding
Position 5 Trifluoromethyl, aryl Strong electron-withdrawing Improves metabolic stability

Recent studies highlight the synthetic flexibility of 1,3,4-oxadiazoles, with cyclization of acylhydrazides using reagents like CS₂ providing high yields under mild conditions. This method has been adapted to synthesize 5-trifluoromethyl variants, though challenges remain in achieving regioselective substitution.

Role of Trifluoromethyl Substituents in Modulating Electronic and Steric Properties

The trifluoromethyl (-CF₃) group exerts profound electronic effects due to its strong electron-withdrawing inductive (-I) effect and moderate resonance (-R) contribution. In 1-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)ethanone, the -CF₃ group reduces electron density at the oxadiazole ring, increasing its electrophilicity and resistance to oxidative degradation. This electronic perturbation enhances interactions with electron-rich regions of biological targets, such as enzyme active sites.

Sterically, the -CF₃ group (van der Waals volume ≈ 38.2 ų) is bulkier than a methyl group (≈ 25.9 ų), influencing molecular conformation and binding pocket occupancy. Comparative studies show that -CF₃ substitution at position 5 of 1,3,4-oxadiazoles improves lipid solubility (logP increased by ~0.5–1.0 units) compared to non-fluorinated analogs, facilitating blood-brain barrier penetration.

Table 2: Impact of Trifluoromethyl vs. Methyl Substitution

Property -CF₃ Substituent -CH₃ Substituent
Electron-withdrawing σₚ = 0.88 σₚ = -0.17
Lipophilicity (logP) +1.2 +0.7
Metabolic stability t₁/₂ > 120 min t₁/₂ ≈ 60 min

Quantum mechanical calculations on 1-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)ethanone reveal partial charge distributions of δ⁺ = +0.32e at C5 and δ⁻ = -0.45e at O1, confirming the polarization induced by -CF₃. This charge separation facilitates nucleophilic attack at C5 in synthetic derivatization reactions.

Research Landscape and Knowledge Gaps in 5-Trifluoromethyl-1,3,4-Oxadiazole Derivatives

Despite the therapeutic potential of 1,3,4-oxadiazoles, only 12% of recently published studies (2020–2025) focus on 5-trifluoromethyl variants. Key advancements include:

  • Synthetic Methodologies : Green chemistry approaches using ionic liquids or microwave irradiation have achieved 85–92% yields for 5-CF₃-1,3,4-oxadiazoles, reducing reaction times from 12 h to 30 min.
  • Biological Activities : Derivatives exhibit nanomolar IC₅₀ values against cancer cell lines (e.g., 1.85 μM vs. MCF-7 breast cancer) and microbial pathogens (MIC = 2–8 μg/mL for S. aureus).

Table 3: Recent Studies on 5-Trifluoromethyl-1,3,4-Oxadiazole Derivatives

Application Lead Compound Key Finding Reference
Anticancer Compound 15b IC₅₀ = 1.85 μM (MCF-7)
PD-1/PD-L1 Inhibition Compound 16 IC₅₀ = 0.038 μM
α-Amylase Inhibition Compound 24 77.96% inhibition at 50 μg/mL

Critical knowledge gaps persist in three areas:

  • Structure-Activity Relationships : Systematic studies comparing -CF₃ with other electron-withdrawing groups (e.g., -NO₂, -CN) are lacking.
  • In Vivo Pharmacokinetics : No published data exist on the oral bioavailability or tissue distribution of 1-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)ethanone.
  • Materials Science Applications : The compound’s potential as a corrosion inhibitor or luminescent material remains unexplored despite analog successes.

Future research directions should prioritize combinatorial libraries incorporating 5-CF₃-1,3,4-oxadiazoles and advanced computational modeling to predict off-target interactions. The integration of machine learning for reaction optimization could address current synthetic limitations, particularly in regioselective functionalization.

Properties

Molecular Formula

C5H3F3N2O2

Molecular Weight

180.08 g/mol

IUPAC Name

1-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]ethanone

InChI

InChI=1S/C5H3F3N2O2/c1-2(11)3-9-10-4(12-3)5(6,7)8/h1H3

InChI Key

GJPQXDJPSIGKQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(O1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis begins with the preparation of acyl hydrazides. For example, ethyl glycolate reacts with hydrazine hydrate to form ethyl glycolate hydrazide, which is cyclized using carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH).

Reaction Scheme:
$$
\text{Ethyl glycolate} + \text{Hydrazine hydrate} \rightarrow \text{Glycolate hydrazide} \xrightarrow{\text{CS}_2, \text{KOH}} \text{5-Mercapto-1,3,4-oxadiazole intermediate}
$$

Introduction of Trifluoromethyl Group

The trifluoromethyl group is introduced via nucleophilic substitution or cycloaddition. A common approach involves reacting the oxadiazole intermediate with trifluoroacetyl chloride (CF₃COCl) or trifluoroacetic anhydride (TFAA) under basic conditions.

Example Protocol:

  • Reactant: 5-Mercapto-1,3,4-oxadiazole (0.01 mol)
  • Reagent: Trifluoroacetyl chloride (0.012 mol)
  • Conditions: Tetrahydrofuran (THF), KOH, 70°C, 6 hours
  • Yield: 78%

Key Data:

Parameter Value Source
Solvent Tetrahydrofuran (THF)
Temperature 70°C
Reaction Time 6 hours
Yield 78%

Oxidative Decarboxylation of Arylacetic Acids

Dual Oxidation Strategy

Copper-catalyzed oxidative decarboxylation of arylacetic acids paired with hydrazides forms 1,3,4-oxadiazoles. This method avoids expensive ligands and uses oxygen as the oxidant.

Reaction Scheme:
$$
\text{Arylacetic acid} + \text{Hydrazide} \xrightarrow{\text{Cu(OAc)}2, \text{O}2} \text{1,3,4-Oxadiazole} + \text{CO}2 + \text{H}2\text{O}
$$

Example Protocol:

  • Reactants: 4-Trifluoromethylphenylacetic acid (0.1 mol), hydrazine hydrate (0.12 mol)
  • Catalyst: Copper(II) acetate (5 mol%)
  • Conditions: Ethanol, 80°C, oxygen atmosphere, 12 hours
  • Yield: 85%

Key Data:

Parameter Value Source
Catalyst Copper(II) acetate
Oxidant Oxygen (O₂)
Temperature 80°C
Yield 85%

Flow Synthesis Using Acyl Hydrazones

Continuous Flow Approach

Acyl hydrazones are cyclized in a flow reactor using iodine (I₂) and potassium carbonate (K₂CO₃) at elevated temperatures. This method enhances efficiency and scalability.

Reaction Scheme:
$$
\text{Acyl hydrazone} + \text{I}2 \xrightarrow{\text{DMSO, K}2\text{CO}_3, 100^\circ\text{C}} \text{1,3,4-Oxadiazole} + \text{HI}
$$

Example Protocol:

  • Reactant: 2-(Trifluoromethyl)benzoyl hydrazone (1 mmol)
  • Reagent: Iodine (1.5 mmol)
  • Conditions: DMSO, flow rate 0.2 mL/min, 100°C, K₂CO₃ column
  • Yield: 91%

Key Data:

Parameter Value Source
Flow Rate 0.2 mL/min
Temperature 100°C
Residence Time 10 minutes
Yield 91%

Substitution of Preformed Oxadiazole Intermediates

Nucleophilic Aromatic Substitution

Preformed oxadiazoles undergo substitution with trifluoromethylating agents like CF₃I or CF₃SO₂Cl. This method is effective for late-stage functionalization.

Example Protocol:

  • Reactant: 5-Chloro-1,3,4-oxadiazole (0.05 mol)
  • Reagent: Trifluoromethyl iodide (CF₃I, 0.06 mol)
  • Conditions: NMP, Pd(OAc)₂, 120°C, 24 hours
  • Yield: 68%

Key Data:

Parameter Value Source
Catalyst Palladium acetate (Pd(OAc)₂)
Solvent N-Methylpyrrolidone (NMP)
Temperature 120°C
Yield 68%

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

Method Yield (%) Temperature (°C) Time (Hours) Scalability
Hydrazide Cyclization 78 70 6 Moderate
Oxidative Decarboxylation 85 80 12 High
Flow Synthesis 91 100 0.17 (10 min) High
Nucleophilic Substitution 68 120 24 Low

Challenges and Optimization Strategies

  • Purity Issues: Byproducts from incomplete cyclization or over-oxidation require purification via column chromatography (silica gel, ethyl acetate/hexane).
  • Solvent Choice: Polar aprotic solvents (DMSO, DMF) improve reaction rates but complicate workup. Ethanol/water mixtures are preferred for easier isolation.
  • Catalyst Loading: Copper or palladium catalysts at 5–10 mol% balance cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring, potentially leading to amines or alcohols.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The trifluoromethyl group distinguishes the target compound from analogues with other substituents. Key comparisons include:

Compound Name Substituent at Oxadiazole-5 Key Properties Reference
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone -CF₃ High lipophilicity (logP ~2.1), electron-withdrawing effect, metabolic stability
1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-YL)ethanone -CH₂C₆H₄OMe Lower logP (~1.8), increased solubility due to methoxy group
1-(5-Mercapto-1,3,4-oxadiazol-2-YL)-2-(pyridin-2-YLamino)ethanone -SH Thiol group enables disulfide bonding; MIC = 30.2–43.2 µg/cm³ (antimicrobial)
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-YL)-1,3,4-oxadiazol-2-YL)thio)-1-phenylethanone -S-C₆H₅ Thioether linkage enhances π-π stacking; antioxidant activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃) : Improve oxidative stability and receptor binding affinity in enzyme inhibitors .
  • Electron-Donating Groups (e.g., -OMe) : Enhance solubility but reduce membrane permeability .
  • Thiol/Thioether Groups : Facilitate covalent interactions in antimicrobial agents .
Antimicrobial Activity
  • The target compound’s trifluoromethyl group may enhance penetration into bacterial membranes compared to 1-(5-mercapto-1,3,4-oxadiazol-2-YL)ethanone derivatives, which rely on thiol-mediated mechanisms .
  • Phenothiazine-oxadiazole hybrids (e.g., Compound 29 in ) show CB1 receptor antagonism but lack direct antimicrobial efficacy, unlike thio-linked oxadiazoles .
Enzyme Inhibition
  • PARP-1 Inhibitors : Trifluoromethyl-substituted oxadiazoles (e.g., DK5 in ) exhibit stronger binding to PARP-1 than methoxy-substituted analogues (e.g., DK2) due to hydrophobic interactions .

Biological Activity

1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antibacterial, antifungal, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 1-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone can be represented as follows:

C5H4F3N3O\text{C}_5\text{H}_4\text{F}_3\text{N}_3\text{O}

This compound features a trifluoromethyl group attached to an oxadiazole ring, which is known to enhance biological activity due to the electron-withdrawing nature of the trifluoromethyl group.

1. Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. A study evaluated various derivatives against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results are summarized in Table 1 below:

CompoundBacterial StrainInhibition Zone (mm)Reference
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanoneS. aureus15
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanoneE. coli12
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanoneP. aeruginosa10

The compound demonstrated effective inhibition against these bacterial strains compared to standard antibiotics.

2. Antifungal Activity

The antifungal properties of oxadiazole derivatives have also been investigated. The compound was tested against fungi such as Candida albicans and Aspergillus niger, with results shown in Table 2:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanoneC. albicans25
1-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanoneA. niger30

These findings suggest that the compound possesses promising antifungal activity.

3. Anticancer Activity

The anticancer potential of 1-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-YL)ethanone was evaluated in several studies involving different cancer cell lines. In one study using MTT assays on cell lines such as HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung), the compound exhibited varying degrees of cytotoxic activity with IC50 values detailed in Table 3:

Cell LineIC50 Value (µM)Reference
HT-2910.5 ± 0.5
A3758.0 ± 0.6
MCF-712.0 ± 0.7
A54915.0 ± 0.8

The results indicate that the compound has significant anticancer activity across multiple cell lines.

Case Studies

In a recent case study focusing on the synthesis and evaluation of oxadiazole derivatives for anticancer activity, researchers found that modifications to the oxadiazole ring enhanced potency significantly. The study highlighted that compounds with trifluoromethyl substitutions showed improved interactions with target proteins involved in cancer progression.

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